1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole
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Overview
Description
1-Methyl-5-{7-oxabicyclo[410]heptan-1-yl}-1H-pyrazole is a unique organic compound characterized by its bicyclic structure
Preparation Methods
The synthesis of 1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole typically involves a multi-step process. One common method includes the reaction of 7-oxabicyclo[4.1.0]heptane derivatives with pyrazole derivatives under specific conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Scientific Research Applications
1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole can be compared with other similar compounds, such as:
7-Oxabicyclo[4.1.0]heptane derivatives: These compounds share the bicyclic structure but differ in their functional groups and reactivity.
Pyrazole derivatives: These compounds have the pyrazole ring but lack the bicyclic structure, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the bicyclic structure with the pyrazole ring, which imparts distinctive chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-methyl-5-(7-oxabicyclo[4.1.0]heptan-1-yl)pyrazole |
InChI |
InChI=1S/C10H14N2O/c1-12-8(5-7-11-12)10-6-3-2-4-9(10)13-10/h5,7,9H,2-4,6H2,1H3 |
InChI Key |
SGZLHAJHGNFKNK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C23CCCCC2O3 |
Origin of Product |
United States |
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